REACTION_CXSMILES
|
[Cu][C:2]#[N:3].[I-].[K+].Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:9]([F:19])[CH:8]=1>N1C=CC=CC=1>[F:19][C:9]1[CH:8]=[C:7]([C:2]#[N:3])[CH:12]=[CH:11][C:10]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
|
Name
|
Copper (I) cyanide
|
Quantity
|
10.69 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1=CC=CC=C1)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
151 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
5 mL pyridine is distilled out and
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 95-1000, toluene (100 mL)
|
Type
|
ADDITION
|
Details
|
is added to it
|
Type
|
TEMPERATURE
|
Details
|
It is cooled to 35-40° C.
|
Type
|
ADDITION
|
Details
|
an aqueous ammonia solution (25%, 100 mL) is added
|
Type
|
CUSTOM
|
Details
|
toluene layer is separated
|
Type
|
WASH
|
Details
|
washed with aqueous ammonia solution (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |